Cas no 1806809-07-3 (2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid)

2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid
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- Inchi: 1S/C8H9F2N3O2/c9-7(10)3-1-4(11)5(2-6(14)15)13-8(3)12/h1,7H,2,11H2,(H2,12,13)(H,14,15)
- InChI Key: ZCXKOXCUVDEJQZ-UHFFFAOYSA-N
- SMILES: FC(C1=C(N)N=C(CC(=O)O)C(=C1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Topological Polar Surface Area: 102
- XLogP3: -0.1
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029073157-1g |
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid |
1806809-07-3 | 97% | 1g |
$1,579.40 | 2022-03-31 | |
Alichem | A029073157-500mg |
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid |
1806809-07-3 | 97% | 500mg |
$798.70 | 2022-03-31 | |
Alichem | A029073157-250mg |
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid |
1806809-07-3 | 97% | 250mg |
$499.20 | 2022-03-31 |
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
Additional information on 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid
Professional Introduction to 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic Acid (CAS No. 1806809-07-3)
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid, identified by its CAS number 1806809-07-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a pyridine core with amino and difluoromethyl substituents, has garnered considerable attention due to its versatile applications in drug discovery and molecular biology research.
The structural motif of 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both amino groups and a difluoromethyl group provides multiple reactive sites for further functionalization, enabling the development of complex derivatives with tailored biological properties. This flexibility has made it a staple in medicinal chemistry libraries and a subject of extensive research.
In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of difluoromethyl groups into drug candidates has been particularly noted for its ability to modulate pharmacokinetic profiles, making such compounds attractive for therapeutic development. 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid exemplifies this trend, offering a scaffold that can be readily modified to produce novel therapeutic agents.
One of the most compelling applications of 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid lies in its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the compound's dual functionality, researchers can design inhibitors that target specific kinase domains with high precision. The pyridine core serves as a hinge-binding motif, while the amino and difluoromethyl groups contribute to optimal interactions with the enzyme's active site.
The compound's significance extends beyond kinase inhibition; it has also been explored in the development of antimicrobial agents. The unique combination of functional groups allows for the creation of molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. This has led to interest in using derivatives of 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid as candidates for new antibiotics or antifungal drugs.
Recent advancements in computational chemistry have further enhanced the utility of 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly identify potential drug candidates from large libraries of compounds. The structural features of this compound make it an ideal candidate for such computational approaches, allowing for the prediction of its binding affinity to various biological targets with remarkable accuracy.
The synthesis of 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid involves multi-step organic reactions that highlight its synthetic versatility. Traditional methods often employ condensation reactions followed by functional group transformations to introduce the desired substituents. However, modern synthetic strategies have focused on improving yield and reducing environmental impact through greener chemistry principles. Catalytic processes and solvent-free reactions are being increasingly adopted to streamline the synthesis while maintaining high purity standards.
In conclusion, 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1806809-07-3) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for creating novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic methodologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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